![molecular formula C11H23ClN2O2 B13903443 Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in peptide synthesis and other areas of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. It helps in the development of pharmaceuticals by protecting amine groups during multi-step synthesis processes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it valuable in large-scale synthesis .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be removed under acidic conditions, such as with trifluoroacetic acid . This allows for the selective deprotection of amines in the presence of other functional groups.
Comparación Con Compuestos Similares
- tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
- tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
- tert-butyl N-[3-(aminomethyl)cycloheptyl]carbamate
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is unique due to its specific ring size and stability. The cyclopentyl ring provides a balance between steric hindrance and reactivity, making it particularly useful in certain synthetic applications .
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H |
Clave InChI |
RIRHVQYIMKRANH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


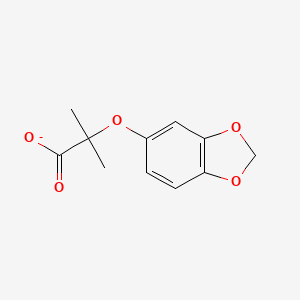
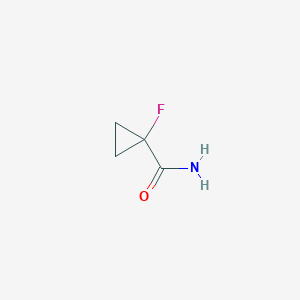
![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
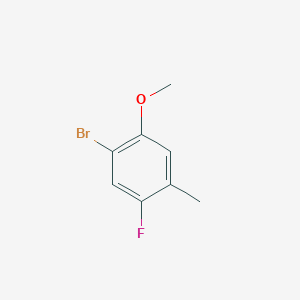
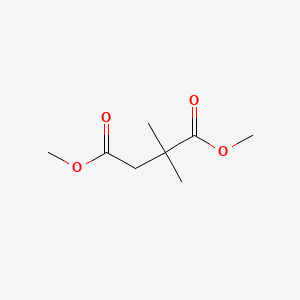
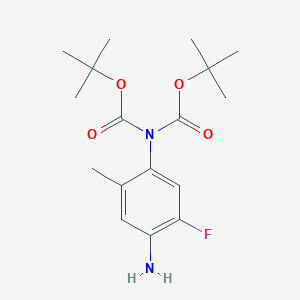
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)
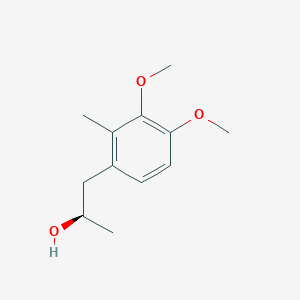
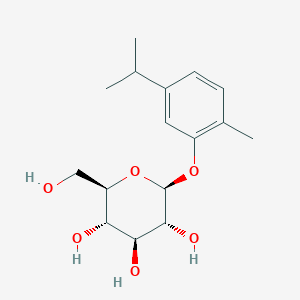
![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
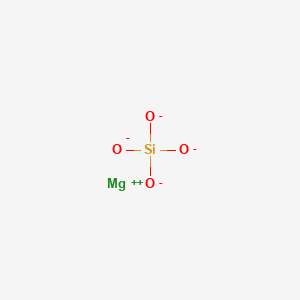
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
